molecular formula C22H32N4O5S B2892228 tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 2170746-96-8

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2892228
CAS No.: 2170746-96-8
M. Wt: 464.58
InChI Key: NZAGTSBDUAJJGL-UHFFFAOYSA-N
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Description

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, ethoxycarbonyl, and methylthio groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and thiourea under acidic conditions.

    Spirocyclic Framework Construction: The spirocyclic structure is formed by a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Functional Group Introduction: The tert-butyl ester and ethoxycarbonyl groups are introduced through esterification reactions, while the methylthio group is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of complex organic molecules, providing better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkoxides, thiolates

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the methylthio group.

    Alcohols: Resulting from the reduction of carbonyl groups.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its spirocyclic structure is of particular interest for designing drugs with improved stability and bioavailability.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate involves interactions with various molecular targets. The compound can act as an inhibitor of enzymes that recognize ester or amide bonds, such as esterases and proteases. The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(5-(methoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 1-(5-(ethoxycarbonyl)-2-(ethylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Uniqueness

The unique combination of functional groups in tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[55]undecane-4-carboxylate, particularly the ethoxycarbonyl and methylthio groups, distinguishes it from similar compounds

Properties

IUPAC Name

tert-butyl 1-(5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5S/c1-6-30-18(28)15-12-23-19(32-5)24-17(15)26-13-16(27)25(20(29)31-21(2,3)4)14-22(26)10-8-7-9-11-22/h12H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGTSBDUAJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CC(=O)N(CC23CCCCC3)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170746-96-8
Record name 1-[5-(ethoxycarbonyl)-2-(methylthio)-4-pyrimidinyl]-3-oxo-1,4-Diazaspiro[5.5]undecane-4-carboxylic acid 1,1-dimethylethyl ester
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